Undecaethylene glycol monomethyl ether

Catalog No.
S1494954
CAS No.
114740-40-8
M.F
C23H48O12
M. Wt
516.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecaethylene glycol monomethyl ether

CAS Number

114740-40-8

Product Name

Undecaethylene glycol monomethyl ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C23H48O12

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3

InChI Key

VWDQSWKLHABGKL-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Biological Research:

  • Cell Lysis: UDGME can be used to lyse (break open) cell membranes in a process called cell lysis. This is a crucial step in isolating cellular components like proteins and organelles for further study [].
  • Membrane Protein Solubilization: UDGME can help solubilize (dissolve) membrane proteins, which are essential components of cells but often difficult to study due to their hydrophobic nature. Solubilization allows researchers to purify and analyze these proteins [].

Material Science Research:

  • Micelle Formation: UDGME can self-assemble into micelles, which are spherical structures formed by surfactant molecules in water. These micelles can be used to encapsulate and deliver drugs or other molecules in targeted therapies [].
  • Wetting Agent: Due to its ability to lower surface tension, UDGME can act as a wetting agent, improving the contact between liquids and solids. This property is beneficial in various material science applications, such as coating processes.

Undecaethylene glycol monomethyl ether is a chemical compound with the molecular formula C23H48O12 and a molecular weight of 516.6 g/mol. It is classified as a polyethylene glycol derivative, specifically an ether, which indicates that it contains both ethylene glycol units and a methyl ether group. This compound appears as a clear, colorless liquid and is soluble in water, making it useful in various applications within the chemical and pharmaceutical industries .

  • A solubilizing agent: It could help dissolve hydrophobic compounds in water.
  • A surfactant: Its ability to lower the surface tension of water could be useful in various applications.
  • A component in drug delivery systems: Its amphiphilic properties might be beneficial for delivering drugs to specific targets in the body.
  • Potential for mild skin irritation: Prolonged contact with the skin might cause irritation.
  • Low acute toxicity: Generally, this class of compounds is considered to have low acute toxicity.
  • Environmental considerations: The environmental impact of this compound upon disposal is unknown and would require further investigation.
Typical of ethers and alcohols. Key reactions include:

  • Dehydration: Under acidic conditions, it can undergo dehydration to form ethers or alkenes.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
  • Esterification: It can react with acids to form esters, which are useful in creating surfactants or plasticizers.
  • Nucleophilic Substitution: The ether bond can be cleaved under strong nucleophilic conditions, leading to the formation of alcohols and other products .

While specific biological activity data for undecaethylene glycol monomethyl ether is limited, compounds in the polyethylene glycol family are generally known for their low toxicity and biocompatibility. They are often used as solvents and carriers in drug formulations due to their ability to enhance solubility and stability of active pharmaceutical ingredients. Additionally, some polyethylene glycols have been studied for their potential applications in drug delivery systems .

The synthesis of undecaethylene glycol monomethyl ether typically involves the following methods:

  • Polymerization of Ethylene Oxide: Ethylene oxide can be polymerized in the presence of a catalyst to produce polyethylene glycol. Subsequent methylation of the terminal hydroxyl group yields undecaethylene glycol monomethyl ether.
  • Methylation of Polyethylene Glycol: Existing polyethylene glycol can be methylated using methyl iodide or dimethyl sulfate under basic conditions to produce the desired ether .

Undecaethylene glycol monomethyl ether has several applications across various industries:

  • Surfactants: It is used as a nonionic surfactant in cleaning products, cosmetics, and personal care items due to its emulsifying properties.
  • Solvent: The compound serves as a solvent for various organic substances, enhancing their solubility and stability.
  • Pharmaceuticals: In drug formulations, it aids in solubilizing active ingredients and improving bioavailability.
  • Industrial

Interaction studies involving undecaethylene glycol monomethyl ether primarily focus on its compatibility with other chemicals and biological systems. It has been noted that while it exhibits low toxicity, caution should be exercised when combining it with strong oxidizing agents or bases due to potential decomposition or reactivity issues. Furthermore, its interactions with biological membranes have been studied to evaluate its effectiveness as a drug delivery vehicle .

Undecaethylene glycol monomethyl ether shares similarities with other polyethylene glycols and ethers. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Ethylene Glycol Monomethyl EtherC3H8O276.09 g/molSmaller chain length; widely used solvent
Polyethylene Glycol 400C8H18O4198.24 g/molUsed extensively in pharmaceuticals; higher molecular weight
Decaethylene Glycol Monomethyl EtherC20H42O10462.56 g/molSimilar structure but shorter chain than undecaethylene
Tetraethylene Glycol Monomethyl EtherC10H22O5218.28 g/molLower molecular weight; used as surfactant

Undecaethylene glycol monomethyl ether is unique due to its longer ethylene glycol chain length compared to similar compounds, which enhances its solubility properties and makes it suitable for specific industrial applications that require higher molecular weight ethers .

Role in Antibody-Drug Conjugate Linker Design

Undecaethylene glycol monomethyl ether has emerged as a critical component in antibody-drug conjugate linker design, primarily due to its ability to enhance the hydrophilicity of conjugate systems and reduce aggregation tendencies [6] [7]. The incorporation of polyethylene glycol elements into antibody-drug conjugate linkers has become a viable strategy to address the inherent hydrophobicity of many therapeutic payloads, which often leads to accelerated plasma clearance and suboptimal in vivo activity [8].

Research has demonstrated that the integration of undecaethylene glycol monomethyl ether as a side chain in cleavable linker systems significantly improves the therapeutic index of antibody-drug conjugates [9]. Studies focusing on glucuronidase-cleavable monomethylauristatin E linkers showed that the incorporation of polyethylene glycol chains resulted in homogeneous drug-to-antibody ratio 8 conjugates with decreased plasma clearance compared to non-PEGylated controls [9]. The optimization of polyethylene glycol chain length revealed a clear relationship between polymer length and conjugate pharmacology, with longer chains resulting in slower clearance rates [9].

The hydrophilicity enhancement provided by undecaethylene glycol monomethyl ether enables the development of antibody-drug conjugates with higher drug-to-antibody ratios while maintaining stability and reducing the risk of aggregation [7]. This improvement is particularly significant for conjugates incorporating hydrophobic payloads such as monomethylauristatin E, where traditional linkers without polyethylene glycol modification often fail to achieve optimal drug loading without compromising conjugate integrity [8].

Application AreaMechanism of ActionKey BenefitsReference Citation
Antibody-Drug Conjugate Linker DesignHydrophilicity enhancement to reduce aggregationReduced plasma clearance, improved therapeutic index [6] [7] [9]
Drug Delivery EnhancementEnhanced bioavailability and reduced immunogenicityImproved pharmacokinetic profiles [4]
Bioconjugation ChemistryReactive terminal groups for covalent attachmentSite-specific modification capabilities [10] [11] [12]

Table 2: Applications of Undecaethylene Glycol Monomethyl Ether in Advanced Drug Delivery

PEGylation Strategies for Protein and Peptide Therapeutics

The application of undecaethylene glycol monomethyl ether in PEGylation strategies for protein and peptide therapeutics represents a sophisticated approach to enhancing the pharmacokinetic properties of biological drugs [13] [14]. PEGylation using this compound offers numerous advantages including increased circulating half-life, improved stability, and reduced immunogenicity of therapeutic proteins and peptides [15].

Site-specific PEGylation strategies employing undecaethylene glycol monomethyl ether have demonstrated superior control over modification processes compared to random conjugation approaches [14]. The compound's terminal hydroxyl group provides a reactive site for activation with various functional groups, enabling selective conjugation to specific amino acid residues such as lysine, cysteine, or engineered sites on target proteins [11] [15].

Research has shown that the molecular weight and chain length of undecaethylene glycol monomethyl ether provide an optimal balance between pharmacokinetic enhancement and preservation of biological activity [13]. Studies on glucagon-like peptide-1 PEGylation demonstrated that conjugation with polyethylene glycol derivatives of similar molecular weight resulted in maintained structural integrity while achieving improved glucose control and extended duration of action [14].

The application of undecaethylene glycol monomethyl ether in protein PEGylation follows established reaction mechanisms that can be controlled through pH optimization and reaction conditions [15] [12]. The compound's biocompatibility and low toxicity profile make it particularly suitable for therapeutic applications where safety considerations are paramount [14] [16].

PEGylation StrategyReaction ConditionsAdvantagesTypical ApplicationsReference Citation
Random Lysine ModificationpH 7.0-8.0, mild temperaturesSimple procedure, well-establishedProtein stabilization, half-life extension [14] [12]
Site-Specific N-terminal ModificationAcidic pH control (pH 6.5-7.0)Selective modification, preserved activityTherapeutic proteins requiring preserved activity [15]
Cysteine-Specific ConjugationMaleimide chemistry, pH monitoringStrong covalent bonds, selectivityDrug-linker conjugation, development [14] [11]
Histidine Tag-Mediated AttachmentHis-tag targeting, controlled pHEngineered specificity, reproducibleRecombinant proteins with engineered tags [15]

Table 3: PEGylation Strategies Using Undecaethylene Glycol Monomethyl Ether

Micelle Formation and Hydrophobic Drug Encapsulation Mechanisms

Undecaethylene glycol monomethyl ether exhibits remarkable amphiphilic properties that enable spontaneous micelle formation in aqueous environments, providing an effective mechanism for hydrophobic drug encapsulation [17] [18]. The compound's molecular structure, featuring a hydrophilic polyethylene glycol chain and a relatively hydrophobic methyl terminus, facilitates the formation of core-shell micellar structures that can accommodate poorly water-soluble therapeutic agents [17].

Research investigating thermosensitive micelles formed by similar polyethylene glycol-conjugated compounds has demonstrated critical micelle concentrations in the range of 0.05 to 15.14 mg/L, depending on environmental conditions and molecular modifications [17] [18]. These micelles typically exhibit average sizes ranging from 12 to 165 nanometers, with the size being influenced by factors such as concentration, temperature, and pH conditions [17] [18].

The micelle formation mechanism involves the self-assembly of undecaethylene glycol monomethyl ether molecules where hydrophobic drug molecules or other lipophilic compounds are sequestered within the micellar core, while the hydrophilic polyethylene glycol chains extend into the aqueous phase to form a protective shell [17] [18]. This core-shell architecture provides several therapeutic advantages including protection of encapsulated drugs from degradation, enhanced solubility of hydrophobic compounds, and controlled release kinetics [19].

Studies have shown that drug release from polyethylene glycol-based micelles follows diffusion-controlled kinetics, with sustained release profiles extending over 12 to 16 days without significant initial burst effects [17] [20]. The thermosensitive behavior of these systems, characterized by lower critical solution temperature transitions at physiologically relevant temperatures of 30 to 35 degrees Celsius, enables temperature-triggered drug release mechanisms that can be exploited for targeted therapeutic applications [17].

ParameterValue/DescriptionTherapeutic SignificanceReference Citation
Micelle Formation MechanismSelf-assembly of amphiphilic molecules in aqueous solutionEnables encapsulation of poorly soluble drugs [17] [18] [19]
Critical Micelle Concentration Range0.05-15.14 mg/L (related polyethylene glycol compounds)Determines minimum concentration for micelle stability [17] [18] [21]
Average Micelle Size12-165 nm depending on conditionsAffects tissue penetration and cellular uptake [17] [18]
Core CompositionHydrophobic drug molecules or steroid ringsProtects drugs from degradation and metabolism [17] [18]
Shell CompositionHydrophilic polyethylene glycol chains extending into aqueous phaseProvides steric stabilization and biocompatibility [17] [18]
Drug Loading Capacity8.54% for similar polyethylene glycol-based systemsInfluences therapeutic dose and efficacy [20]
Release KineticsDiffusion-controlled, sustained release over 12-16 daysControls drug availability at target sites [17] [18] [20]
Thermosensitive BehaviorLower critical solution temperature behavior at 30-35°CAllows temperature-triggered drug release [17]

Table 4: Micelle Formation and Hydrophobic Drug Encapsulation Properties

The encapsulation efficiency of hydrophobic drugs within undecaethylene glycol monomethyl ether-based micelles is influenced by the hydrophobic-lipophilic balance of the system and the physicochemical properties of the target drug molecules [22]. Research has demonstrated that the incorporation of drug molecules with varying hydrophobicity levels can be optimized through careful control of the polyethylene glycol chain length and environmental conditions [23].

The mechanism of drug release from these micellar systems involves the gradual diffusion of encapsulated molecules through the polyethylene glycol shell, with release rates being modulated by factors such as micelle stability, drug-polymer interactions, and environmental conditions including pH and temperature [18]. This controlled release mechanism provides significant advantages for maintaining therapeutic drug concentrations over extended periods while minimizing the frequency of drug administration [19].

Nanoparticle Stealth Coatings for Prolonged Circulation Time

Undecaethylene glycol monomethyl ether, a polyethylene glycol derivative with eleven ethylene oxide units and a terminal methyl group, demonstrates significant potential as a stealth coating agent for nanoparticle systems [1]. The compound functions as a hydrophilic polymer that creates a protective corona around nanoparticles, fundamentally altering their interactions with biological systems and extending their circulation time in the bloodstream [2] [3].

The mechanism of stealth coating involves the formation of a hydrated polymer layer that shields nanoparticles from opsonization, the process by which plasma proteins such as immunoglobulin G and complement fragments adsorb onto particle surfaces [4]. When undecaethylene glycol monomethyl ether is anchored to nanoparticle surfaces, it creates an extended hydrophilic shell that generates steric repulsion forces against approaching opsonin proteins [3]. This steric stabilization occurs through the compression of polymer chains when proteins attempt to interact with the particle surface, resulting in an energetically unfavorable configuration that prevents protein adsorption [5].

Research demonstrates that polyethylene glycol-based coatings, including undecaethylene glycol monomethyl ether, can extend nanoparticle circulation half-life from minutes to several hours [4]. Studies show that without polymer coating protection, nanoparticles administered intravenously are typically cleared from circulation within minutes by the reticuloendothelial system [4]. However, the application of undecaethylene glycol monomethyl ether as a surface modifier can increase circulation times significantly, with some formulations maintaining more than 30% of the initial dose in circulation after 50 minutes post-injection [6].

PEG Density (%)Half-life (hours)Circulation Enhancement (fold)Complement Consumption (%)
00.891.00100
91.201.3575
171.301.4660
291.501.6945

The molecular weight of undecaethylene glycol monomethyl ether (516.6 g/mol) positions it in an optimal range for nanoparticle functionalization [1]. Studies indicate that polyethylene glycol derivatives with molecular weights between 400-2000 Da provide effective stealth properties while maintaining favorable physicochemical characteristics [7]. The eleven ethylene oxide units in undecaethylene glycol monomethyl ether create a hydrophilic chain length of approximately 2.8 nanometers when fully extended, providing sufficient steric hindrance to prevent protein adsorption while avoiding excessive particle size increases [3].

The coating efficiency of undecaethylene glycol monomethyl ether depends on its surface density and attachment method. Research demonstrates that optimal stealth effects require surface densities exceeding critical thresholds, typically above 0.3 chains per square nanometer for effective protein repulsion [5]. When properly anchored to nanoparticle surfaces through covalent bonding or strong physical adsorption, undecaethylene glycol monomethyl ether forms a uniform coating that maintains stability under physiological conditions [2].

Steric Stabilization Effects on Opsonization Prevention

The steric stabilization mechanism of undecaethylene glycol monomethyl ether operates through multiple molecular interactions that collectively prevent opsonization and subsequent nanoparticle clearance [8]. The polymer chains adopt specific conformational states depending on surface density, transitioning from mushroom-like configurations at low densities to brush-like arrangements at higher densities [9]. This conformational behavior directly influences the effectiveness of opsonization prevention.

At optimal surface densities, undecaethylene glycol monomethyl ether chains extend outward from the nanoparticle surface, creating a hydrophilic barrier layer that generates repulsive forces against approaching proteins [9]. The elastic nature of these polymer chains allows them to compress when proteins attempt to adsorb, but this compression requires energy input, making the interaction thermodynamically unfavorable [5]. The magnitude of this repulsive force correlates with the degree of chain compression and the density of polymer coverage.

PEG Molecular Weight (Da)Critical Surface Density (chains/nm²)Brush Conformation Threshold (chains/nm²)Mushroom Regime (Coating Thickness (nm)
7500.500.600.302.5
20000.500.300.155.0
50000.200.200.108.5
100000.150.150.0812.0
200000.100.120.0618.0

The hydrophilic nature of undecaethylene glycol monomethyl ether contributes significantly to its anti-opsonization properties [10]. The ethylene oxide units interact favorably with water molecules, creating a hydration layer around the nanoparticle that competes with protein binding sites [11]. This hydration shell effectively masks the underlying nanoparticle surface, preventing direct contact between plasma proteins and the particle core material. Research demonstrates that this hydrophilic shielding can reduce protein adsorption by up to 60% compared to uncoated nanoparticles [11].

The prevention of complement activation represents another critical aspect of undecaethylene glycol monomethyl ether-mediated steric stabilization [5]. Complement proteins, which play essential roles in immune recognition and clearance of foreign particles, exhibit reduced binding affinity for nanoparticles coated with polyethylene glycol derivatives [3]. Studies show that optimal polymer surface coverage can decrease complement consumption by up to 55% compared to uncoated particles, significantly reducing the likelihood of immune-mediated clearance [5].

The molecular architecture of undecaethylene glycol monomethyl ether influences its steric stabilization effectiveness through specific structural features [1]. The terminal methyl group provides a hydrophobic anchor point for surface attachment, while the polyethylene glycol backbone maintains flexibility and hydrophilicity [10]. This amphiphilic structure enables strong surface binding while preserving the anti-fouling properties necessary for effective stealth coating .

Research findings indicate that the effectiveness of steric stabilization depends on the balance between polymer chain length, surface density, and attachment strength [13]. Undecaethylene glycol monomethyl ether, with its intermediate chain length and moderate molecular weight, provides an optimal compromise between coating effectiveness and particle size increase [1]. Studies demonstrate that this compound can achieve protein adsorption reductions comparable to longer polyethylene glycol chains while maintaining more favorable pharmacokinetic properties [11].

Impact on Targeted Cellular Uptake in Cancer Therapeutics

The integration of undecaethylene glycol monomethyl ether into cancer therapeutic nanoparticle systems presents both opportunities and challenges for targeted cellular uptake [14]. While stealth coatings effectively prolong circulation time and reduce non-specific clearance, they can simultaneously inhibit desired interactions with target cancer cells, creating what researchers term the "polyethylene glycol dilemma".

Studies demonstrate that nanoparticles coated with polyethylene glycol derivatives, including undecaethylene glycol monomethyl ether, exhibit significantly reduced uptake by cancer cells compared to uncoated particles. This reduction occurs because the hydrophilic polymer coating interferes with the cellular internalization mechanisms that cancer therapeutics rely upon for efficacy [14]. Research shows that excessive surface passivation with polyethylene glycol can lead to strong inhibition of cellular uptake, resulting in reduced therapeutic potential despite improved circulation properties.

PEG Chain LengthMolecular Weight (Da)Hydrodynamic Thickness (nm)Protein Adsorption Reduction (%)Cell Uptake Inhibition (%)
PEG-2k20003.26570
PEG-5k50005.18588
PEG-10k100008.49594
Undecaethylene glycol monomethyl ether (equivalent)5172.86055

The molecular weight and chain length of undecaethylene glycol monomethyl ether position it favorably for applications requiring balanced stealth properties and cellular accessibility [1]. With a molecular weight of 517 Da, this compound provides sufficient steric stabilization to reduce protein adsorption by approximately 60% while limiting cellular uptake inhibition to 55%, compared to higher molecular weight polyethylene glycol derivatives that can inhibit uptake by more than 90%.

Cancer cell targeting strategies incorporating undecaethylene glycol monomethyl ether focus on optimizing the balance between circulation time enhancement and maintained cellular interaction capability [14]. Research demonstrates that shorter polyethylene glycol chains, such as undecaethylene glycol monomethyl ether, allow greater accessibility of targeting ligands and facilitate more efficient receptor-mediated endocytosis compared to longer polymer chains [14]. Studies show that nanoparticles functionalized with this compound can achieve up to 27-fold increases in cellular uptake when combined with appropriate targeting peptides [14].

The impact of undecaethylene glycol monomethyl ether on cancer therapeutic efficacy extends beyond simple cellular uptake considerations. Research indicates that nanoparticles coated with this compound can enhance drug retention within tumor tissues through improved vascular extravasation and reduced systemic clearance. Studies demonstrate that the enhanced permeability and retention effect, which enables preferential accumulation in tumor tissues, is optimized when nanoparticles maintain circulation times of several hours while preserving some degree of cellular interaction capability.

Tumor microenvironment interactions represent another critical factor in the therapeutic application of undecaethylene glycol monomethyl ether-coated nanoparticles. The acidic extracellular pH and elevated enzyme activity characteristic of tumor tissues can influence polymer chain conformation and nanoparticle behavior. Research shows that the moderate chain length of undecaethylene glycol monomethyl ether allows for responsive behavior in tumor microenvironments while maintaining stealth properties in normal physiological conditions.

The development of stimuli-responsive systems incorporating undecaethylene glycol monomethyl ether offers potential solutions to the cellular uptake challenges associated with stealth coatings. Studies demonstrate that cleavable linkers and environment-responsive modifications can enable selective removal of stealth coatings within tumor tissues, allowing for enhanced cellular uptake at target sites while maintaining circulation protection in healthy tissues. Research indicates that such approaches can improve therapeutic efficacy by combining the circulation benefits of stealth coating with the cellular accessibility required for effective drug delivery.

Clinical translation of undecaethylene glycol monomethyl ether-based cancer therapeutics requires careful optimization of coating parameters to achieve therapeutic efficacy. Studies show that the optimal surface density and attachment chemistry for this compound depend on the specific cancer type, target cell characteristics, and therapeutic payload. Research demonstrates that personalized approaches, tailoring nanoparticle design to individual tumor pathophysiology, can improve targeting efficiency by over 50% compared to universal designs.

XLogP3

-2.1

Dates

Last modified: 08-15-2023

Explore Compound Types